Nav1.1 activator 1
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Overview
Description
Nav1.1 activator 1 is a highly potent activator of the Nav1.1 sodium channel. This compound is known for its ability to penetrate the blood-brain barrier and selectively increase the decay time constant of Nav1.1 currents at very low concentrations. It shows significant selectivity against other sodium channel isoforms such as Nav1.2, Nav1.5, and Nav1.6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nav1.1 activator 1, also known as compound 4, is synthesized through a series of organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. The compound is typically produced in a controlled environment to ensure high purity and consistency. The production process includes multiple purification steps to remove any impurities and achieve a final product with a purity of 99.89% .
Chemical Reactions Analysis
Types of Reactions: Nav1.1 activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being carried out but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified activity. These derivatives are often tested for their efficacy and selectivity in activating the Nav1.1 sodium channel .
Scientific Research Applications
Nav1.1 activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a tool compound to study the function and regulation of sodium channels in various chemical reactions.
Biology: Employed in research to understand the role of Nav1.1 sodium channels in neuronal signaling and excitability.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy and Dravet syndrome. .
Mechanism of Action
Nav1.1 activator 1 exerts its effects by selectively binding to the Nav1.1 sodium channel and increasing the decay time constant of Nav1.1 currents. This action enhances the excitability of fast-spiking interneurons and increases gamma-aminobutyric acid (GABA)ergic transmission. The compound’s ability to penetrate the blood-brain barrier allows it to exert its effects in the central nervous system, making it a valuable tool for studying and potentially treating neurological disorders .
Comparison with Similar Compounds
Nav1.1 activator 1 is unique in its high potency and selectivity for the Nav1.1 sodium channel. It shows significant selectivity against other sodium channel isoforms such as Nav1.2, Nav1.5, and Nav1.6 . Similar compounds include:
Nav1.1 activator AA43279: Another potent activator of the Nav1.1 sodium channel, used in research for its ability to reduce seizure activity in animal models.
Nav1.6 inhibitors MV1369 and MV1312: Compounds that selectively inhibit the Nav1.6 sodium channel, used in research to study the balance between sodium channel activation and inhibition.
This compound stands out due to its ability to penetrate the blood-brain barrier and its high selectivity for the Nav1.1 sodium channel, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-N-(6-propan-2-ylpyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c1-14(2)21-6-4-17(12-29-21)30-24(32)22-18(19-11-15(25)3-5-20(19)27)7-9-28-23(22)31-10-8-16(26)13-31/h3-7,9,11-12,14,16H,8,10,13H2,1-2H3,(H,30,32)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGJTEFGFUJXIF-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CCC(C3)F)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CC[C@@H](C3)F)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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